Bis(4-methoxyphenyl)chlorophosphine

Catalog No.
S1509457
CAS No.
13685-30-8
M.F
C14H14ClO2P
M. Wt
280.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methoxyphenyl)chlorophosphine

CAS Number

13685-30-8

Product Name

Bis(4-methoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methoxyphenyl)phosphane

Molecular Formula

C14H14ClO2P

Molecular Weight

280.68 g/mol

InChI

InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3

InChI Key

YTFQUBRFOJIJOZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl

The exact mass of the compound Bis(4-methoxyphenyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8) is a specialized, electron-rich diarylchlorophosphine utilized primarily as a precursor for advanced phosphine ligands in transition metal catalysis . By incorporating strongly electron-donating para-methoxy groups, this reagent allows chemists to synthesize ligands—such as p-MeO-DPPF, p-MeO-BINAP, and carbohydrate-based phosphinites—that significantly increase the electron density at the metal center [1]. This electronic enrichment is critical for accelerating challenging oxidative addition steps and maximizing enantiomeric excess (ee) in asymmetric transformations, making it a high-value procurement choice for pharmaceutical intermediate synthesis and fine chemical manufacturing [2].

Substituting Bis(4-methoxyphenyl)chlorophosphine with the cheaper, industry-standard chlorodiphenylphosphine (Ph2PCl) often leads to catalytic failure or severe drops in enantioselectivity when processing unreactive substrates [1]. While Ph2PCl-derived ligands possess a nearly identical steric profile, they lack the strong electron-donating capability required to push the rate-determining oxidative addition of robust aryl chlorides[2]. Conversely, substituting with dialkylchlorophosphines (e.g., di-tert-butylchlorophosphine) provides the necessary electron density but introduces extreme steric bulk that can completely inhibit substrate coordination[1]. Procurement of the exact bis(4-methoxyphenyl) analog is therefore mandatory when a process requires a precise balance of high electronic enrichment and an unmodified diaryl steric footprint [3].

Enantioselectivity and Yield in Aza-Morita-Baylis-Hillman (Aza-MBH) Reactions

In the synthesis of centrostereogenic ferrocenophane phosphines for Pd-catalyzed aza-MBH reactions, the choice of the diarylchlorophosphine precursor directly dictates catalytic viability. Catalysts derived from Bis(4-methoxyphenyl)chlorophosphine achieved practically complete conversion (~100% yield) and the highest enantioselectivity (up to 97% ee) [1]. In direct contrast, substituting with an electron-deficient phosphine analog resulted in a severe performance drop, yielding only 42% conversion[1].

Evidence DimensionReaction yield and enantiomeric excess (ee)
Target Compound Datap-Anisyl substituted ligand (~100% yield, up to 97% ee)
Comparator Or BaselineElectron-deficient phosphine analog (42% yield, lower ee)
Quantified Difference58% absolute increase in yield and maximization of ee
ConditionsPd-catalyzed aza-MBH reaction of aromatic N-sulfonyl imines

Demonstrates that the p-methoxy substitution is a strict requirement for achieving commercially viable yields and chiral purities in complex Aza-MBH couplings.

Electronic Tuning for Oxidative Addition Acceleration

The primary procurement value of Bis(4-methoxyphenyl)chlorophosphine lies in its ability to synthesize ligands with highly negative Hammett substituent constants. The p-methoxy group provides a σ_para value of -0.12, making the resulting phosphine significantly more electron-donating than the standard phenyl baseline (σ_para = 0) or electron-withdrawing analogs like p-CF3 (σ_para = 0.70) [1]. This quantified electronic enrichment increases the electron density on Pd or Ni centers, which is mechanistically required to lower the activation barrier for the rate-determining oxidative addition of unreactive aryl halides [2].

Evidence DimensionHammett substituent constant (σ_para) indicating electron-donating strength
Target Compound Datap-Methoxy group (σ_para = -0.12)
Comparator Or BaselineStandard phenyl group (σ_para = 0) and p-CF3 group (σ_para = 0.70)
Quantified Difference0.12 to 0.82 unit shift toward stronger electron donation
ConditionsLigand electronic parameter evaluation for transition metal catalysis

Allows buyers to predictably tune catalyst basicity to enable the use of cheaper, more stable aryl chloride feedstocks in industrial cross-coupling.

Maximization of Enantioselectivity in Carbohydrate Phosphinite Catalysts

When synthesizing carbohydrate-based vicinal diphosphinite ligands for Rh-catalyzed asymmetric hydrogenation, the electronic nature of the chlorophosphine precursor is the primary driver of chiral induction. Ligands synthesized using electron-rich precursors like Bis(4-methoxyphenyl)chlorophosphine drive enantioselectivity up to the 99% ee range for dehydroamino acid derivatives [1]. Conversely, utilizing electron-deficient chlorophosphines (e.g., 3,5-difluorophenyl analogs) collapses the enantioselectivity to as low as 2% ee under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric hydrogenation
Target Compound DataElectron-rich phosphinite derivatives (up to 99% ee)
Comparator Or BaselineElectron-deficient phosphinite derivatives (2% ee)
Quantified DifferenceUp to 97% absolute increase in enantiomeric excess
ConditionsRh-catalyzed asymmetric hydrogenation of methyl (Z)-N-acetylcinnamate

For pharmaceutical procurement, achieving >95% ee directly eliminates the need for costly downstream chiral resolution steps.

Synthesis of Electron-Rich Chiral Phosphine Ligands

Used as the primary electrophilic phosphinylation reagent to manufacture p-MeO-substituted analogs of DPPF, BINAP, and MOP, which are required for commercial asymmetric catalysis where standard phenyl ligands fail to provide sufficient electron density [1].

Pharmaceutical Intermediate Manufacturing via Aza-MBH Reactions

Applied in the generation of centrostereogenic ferrocenophane catalysts where the p-anisyl group is strictly required to achieve near-quantitative conversion and >95% ee during the synthesis of complex pharmaceutical intermediates [2].

Industrial Cross-Coupling of Aryl Chlorides

Procured to synthesize highly basic, electron-rich palladium and nickel catalysts capable of undergoing rapid oxidative addition with unreactive, low-cost aryl chloride feedstocks without introducing the extreme steric bulk of alkylphosphines[3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE

Dates

Last modified: 08-15-2023

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